2-Benzofuranacetaldehyde
Description
Properties
CAS No. |
119116-94-8 |
|---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-(2-benzofuran-1-yl)acetaldehyde |
InChI |
InChI=1S/C10H8O2/c11-6-5-10-9-4-2-1-3-8(9)7-12-10/h1-4,6-7H,5H2 |
InChI Key |
NOVMHMZDYZIKAZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=COC(=C2C=C1)CC=O |
Canonical SMILES |
C1=CC2=COC(=C2C=C1)CC=O |
Synonyms |
2-Benzofuranacetaldehyde |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzofuranacetaldehyde typically involves the formation of the benzofuran ring followed by the introduction of the aldehyde group at the 2-position. One common method is the cyclization of o-hydroxyphenylacetic acid derivatives under acidic conditions to form the benzofuran ring. The aldehyde group can then be introduced via formylation reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Benzofuranacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products:
Oxidation: 2-Benzofurancarboxylic acid.
Reduction: 2-Benzofuranmethanol.
Substitution: Various substituted benzofuran derivatives depending on the reagent used.
Scientific Research Applications
2-Benzofuranacetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzofuran derivatives, including this compound, are investigated for their potential therapeutic applications.
Industry: It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Benzofuranacetaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The benzofuran ring structure allows it to engage in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares 2-Benzofuranacetaldehyde with compounds sharing structural motifs such as benzofuran rings, aldehyde/acid functionalities, or analogous substituents.
Table 1: Comparison of Benzofuran Derivatives
Key Observations :
- The substitution of the aldehyde group in this compound with a carboxylic acid (as in 5-Methoxybenzofuran-2-carboxylic acid) reduces volatility and increases polarity, impacting solubility and reactivity .
Table 2: Comparison of Benzaldehyde Derivatives
Key Observations :
- The benzofuran ring in this compound confers higher molecular weight and boiling point compared to simpler benzaldehydes like 2-Methoxybenzaldehyde .
- Bromomethyl or benzoyloxy substituents (e.g., 2-(Bromomethyl)benzaldehyde) introduce electrophilic reactivity, making these compounds suitable for cross-coupling reactions .
Research Findings and Functional Implications
- Reactivity : The aldehyde group in this compound is highly reactive toward nucleophiles, enabling applications in Schiff base formation or condensation reactions. This contrasts with carboxylic acid derivatives (e.g., 5-Methoxybenzofuran-2-carboxylic acid), which are more suited for salt formation or esterification .
- Thermal Stability : The high predicted boiling point of this compound (272.8°C) suggests strong intermolecular forces due to its planar benzofuran ring and polar aldehyde group, enhancing thermal stability compared to aliphatic aldehydes .
- Biological Relevance: Benzofuran derivatives are prevalent in bioactive molecules.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Benzofuranacetaldehyde in laboratory settings?
- Methodological Answer : A common approach involves Friedel-Crafts alkylation of benzofuran derivatives with acetylating agents under controlled conditions. For example, oxidation of 2-vinylbenzofuran intermediates using oxidizing agents like pyridinium chlorochromate (PCC) can yield the aldehyde functionality. Alternative routes include formylation via Vilsmeier-Haack reactions, though reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions such as polymerization .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store under inert gas (argon or nitrogen) at 2–8°C to prevent oxidation or degradation. Use amber glass vials to minimize light exposure. For handling, wear nitrile gloves, safety goggles, and a lab coat. Ensure proper ventilation to avoid inhalation of vapors, as aldehydes are typically volatile and irritant .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use H and C NMR to confirm the aldehyde proton (δ 9.5–10.5 ppm) and aromatic backbone. DEPT-135 can distinguish CH and CH groups in side chains.
- IR : A strong absorption band near 1720 cm confirms the aldehyde carbonyl group.
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns to verify purity .
Q. What safety protocols are essential when working with this compound?
- Methodological Answer : Implement fume hood use for all procedures. In case of skin contact, wash immediately with soap and water for 15 minutes. For spills, neutralize with sodium bicarbonate and adsorb using inert materials like vermiculite. Document all incidents and review SDS (Safety Data Sheet) guidelines for aldehydes, emphasizing respiratory and dermal protection .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory NMR data for this compound derivatives?
- Methodological Answer : Contradictions in coupling constants or peak splitting often arise from dynamic processes (e.g., rotamerism). Use variable-temperature NMR to observe coalescence points or apply 2D techniques (HSQC, HMBC) to resolve overlapping signals. X-ray crystallography (as in structural studies of benzofuran sulfonamides) provides unambiguous confirmation of stereochemistry .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the aldehyde group. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity. Solvent effects can be incorporated using polarizable continuum models (PCM) to simulate reaction environments .
Q. What experimental designs mitigate side reactions during catalytic reductions of this compound?
- Methodological Answer : Hydrogenation catalysts (e.g., Pd/C or PtO) require strict control of H pressure (1–3 atm) and temperature (0–25°C) to prevent over-reduction of the benzofuran ring. Additives like acetic acid or quinoline can poison competing pathways. Monitor reaction progress via TLC or in situ FTIR to halt at the alcohol intermediate stage .
Q. How do solvent polarity and temperature influence the tautomeric equilibrium of this compound in solution?
- Methodological Answer : Use UV-Vis spectroscopy to track tautomerization (e.g., enol-aldehyde equilibrium). Polar aprotic solvents (DMSO, DMF) stabilize the enol form via hydrogen bonding, while nonpolar solvents favor the aldehyde. Temperature-dependent studies (10–60°C) quantify thermodynamic parameters (ΔH, ΔS) using van’t Hoff plots .
Q. What analytical challenges arise in quantifying trace impurities in this compound batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
